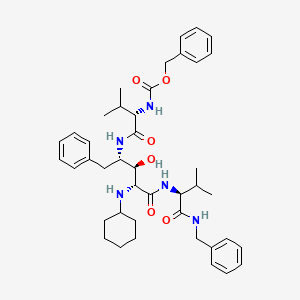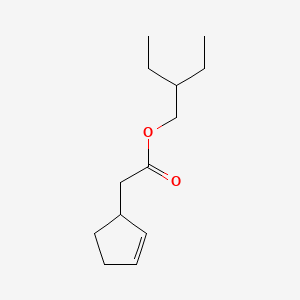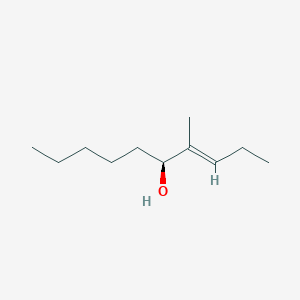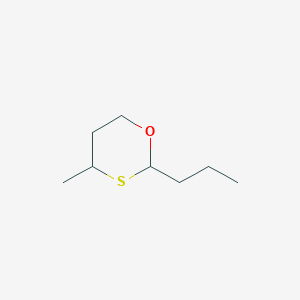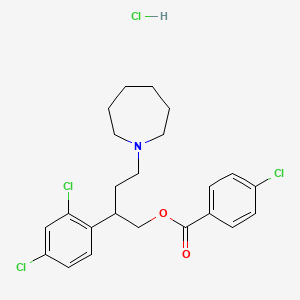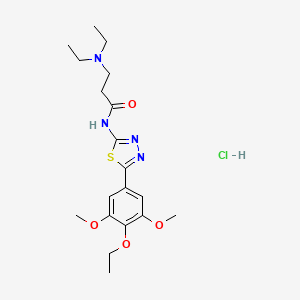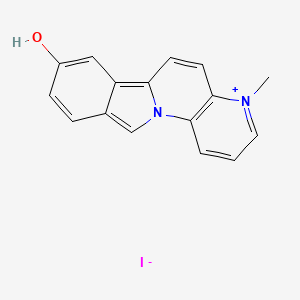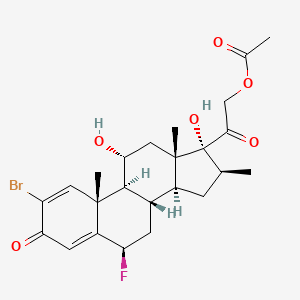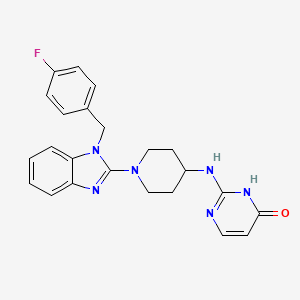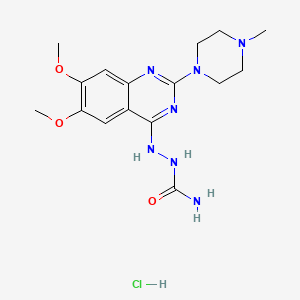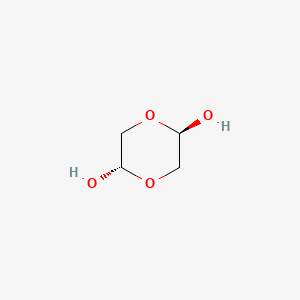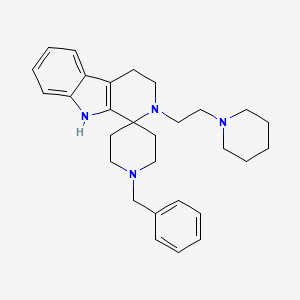
Spiro(piperidine-4,1'-(1H)pyrido(3,4-b)indole), 2',3',4',9'-tetrahydro-1-(phenylmethyl)-2'-(2-(1-piperidinyl)ethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and pyridoindole precursors, followed by the formation of the spiro linkage through cyclization reactions. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the cyclization and substitution steps. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. Industrial production also focuses on cost-effectiveness, waste reduction, and adherence to safety and environmental regulations.
化学反应分析
Types of Reactions
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying spiro chemistry.
Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological properties that could be explored for therapeutic applications.
Industry: It can be used in the development of new materials, catalysts, and other industrial products.
作用机制
The mechanism by which Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological outcomes.
相似化合物的比较
Similar Compounds
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole): A simpler analog without additional substituents.
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl): Lacks the piperidinyl ethyl group.
Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-2’-(2-(1-piperidinyl)ethyl): Lacks the phenylmethyl group.
Uniqueness
The uniqueness of Spiro(piperidine-4,1’-(1H)pyrido(3,4-b)indole), 2’,3’,4’,9’-tetrahydro-1-(phenylmethyl)-2’-(2-(1-piperidinyl)ethyl)- lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. These properties can be leveraged for specialized applications in research and industry.
属性
CAS 编号 |
130889-46-2 |
|---|---|
分子式 |
C29H38N4 |
分子量 |
442.6 g/mol |
IUPAC 名称 |
1'-benzyl-2-(2-piperidin-1-ylethyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine] |
InChI |
InChI=1S/C29H38N4/c1-3-9-24(10-4-1)23-32-19-14-29(15-20-32)28-26(25-11-5-6-12-27(25)30-28)13-18-33(29)22-21-31-16-7-2-8-17-31/h1,3-6,9-12,30H,2,7-8,13-23H2 |
InChI 键 |
JILHEMWGDJECSC-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCN2CCC3=C(C24CCN(CC4)CC5=CC=CC=C5)NC6=CC=CC=C36 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


